molecular formula C12H14N2O2 B114136 tert-Butyl (3-cyanophenyl)carbamate CAS No. 145878-50-8

tert-Butyl (3-cyanophenyl)carbamate

Cat. No. B114136
M. Wt: 218.25 g/mol
InChI Key: UEEFNFUJFIMRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-cyanophenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of various biologically active compounds and as building blocks in organic synthesis. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further substituted with various functional groups such as cyano, phenyl, or alkyl groups.

Synthesis Analysis

The synthesis of tert-butyl carbamates and their derivatives typically involves the use of tert-butyl N-hydroxycarbamate as a starting material. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of tert-butyl carbamates in accessing novel macrocyclic inhibitors . The synthesis of tert-butyl carbamates can also involve multistep processes, such as the seven-step synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, which includes esterification, protection, and reduction steps .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate group (O=C(NH2)OR') where R' is the tert-butyl moiety. This structure can be further modified to include additional functional groups, such as cyano or hydroxyl groups, which can significantly alter the compound's reactivity and potential applications. For instance, the presence of a cyano group can introduce nitrile functionality, which is useful in further chemical transformations .

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions, often serving as intermediates or building blocks. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also undergo iodolactamization, which is a key step in the enantioselective synthesis of certain carbamates . The tert-butyl group serves as a protecting group for the nitrogen atom in the carbamate, which can be removed upon completion of the desired transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The presence of other functional groups, such as cyano or alkyl groups, can also impact the compound's polarity, boiling point, and stability. These properties are crucial when considering the compound's use in organic synthesis and its behavior under various reaction conditions.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis and Pharmacological Properties : tert-Butyl carbamates, including derivatives similar to tert-Butyl (3-cyanophenyl)carbamate, have been synthesized and evaluated for various pharmacological properties like antiarrhythmic and hypotensive effects. For example, certain tert-butyl carbamate compounds have shown significant hypotensive action and antiarrhythmic activity comparable to established drugs like Propranolol (E. Chalina, L. Chakarova, D. Staneva, 1998).

Chemical Synthesis and Reactions

  • Chemical Synthesis Techniques : Studies have shown the utility of tert-butyl carbamates in chemical synthesis, such as their involvement in lithiation reactions and subsequent formation of functionalised carbamates (Javier Ortiz, A. Guijarro, M. Yus, 1999).
  • Intermediate for Enantioselective Synthesis : tert-Butyl carbamates serve as intermediates in the enantioselective synthesis of compounds like carbocyclic analogues of 2'-deoxyribonucleotides, with their crystal structures aiding in confirming the relative substitution in the intermediates (M. Ober, M. Marsch, K. Harms, T. Carell, 2004).

Deprotection in Organic Synthesis

  • Deprotection in Organic Synthesis : tert-Butyl carbamates are used in the deprotection of esters and ethers. Aqueous phosphoric acid, for instance, has been found to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates (Bryan Li et al., 2006).

Applications in Medicinal Chemistry

  • Cytotoxic Analogs Synthesis : Research has been conducted on the synthesis of tert-butyl carbamate analogs of paclitaxel and docetaxel, demonstrating their cytotoxicity against specific cancer cell lines (S. M. Ali et al., 1995).

Future Directions

“tert-Butyl (3-cyanophenyl)carbamate” is used in the synthesis of drugs such as Citalopram and Escitalopram oxalate . It is also used in the synthesis of benzohydrols, which are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant . Future research may focus on improving the synthesis methods and exploring new applications of this compound.

properties

IUPAC Name

tert-butyl N-(3-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFNFUJFIMRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478146
Record name tert-Butyl (3-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-cyanophenyl)carbamate

CAS RN

145878-50-8
Record name tert-Butyl (3-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3-cyanophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-cyanophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-cyanophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3-cyanophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3-cyanophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-cyanophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (3-cyanophenyl)carbamate

Citations

For This Compound
2
Citations
LR Reddy, S Kotturi, Y Waman… - The Journal of …, 2018 - ACS Publications
A highly efficient method of visible light mediated Ni(II)-catalyzed photoredox N-arylation of Cbz-amines/Boc-amines with aryl electrophiles at room temperature is reported. The …
Number of citations: 21 pubs.acs.org
Y Qiu, AJ Chu, TF Tsang, Y Zheng, NM Lam, KSL Li… - Bioorganic …, 2022 - Elsevier
Bacterial transcription is a valid but underutilized target for antimicrobial agent discovery because of its function of bacterial RNA synthesis. Bacterial transcription factors NusB and …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.